molecular formula C21H23N3O5S B2914582 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide CAS No. 303033-21-8

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide

Cat. No.: B2914582
CAS No.: 303033-21-8
M. Wt: 429.49
InChI Key: LTWQBEBHVVIGHY-UHFFFAOYSA-N
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Description

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole ring linked to a phenylsulfamoyl group. The compound’s structure includes a phenoxybutanamide chain, distinguishing it from simpler sulfonamides. This moiety may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-15-16(2)23-29-21(15)24-30(26,27)19-12-10-17(11-13-19)22-20(25)9-6-14-28-18-7-4-3-5-8-18/h3-5,7-8,10-13,24H,6,9,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWQBEBHVVIGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

The compound has the following characteristics:

PropertyValue
Molecular Weight 436.4 g/mol
Molecular Formula C16H16N6O7S
CAS Number 292052-08-5
LogP 1.9068
Hydrogen Bond Acceptors 14
Hydrogen Bond Donors 3

The chemical structure can be represented by the SMILES notation: Cc1c(C)noc1NS(c1ccc(cc1)NC(c1c(c(n[nH]1)OC)[N+]([O-])=O)=O)(=O)=O .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial properties : Potential inhibition of bacterial growth.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.
  • Antitumor activity : Induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound and its analogs:

  • Antimicrobial Activity :
    • A study demonstrated that related sulfamoyl compounds exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Research indicated that analogs with similar sulfamoyl groups reduced pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases .
  • Antitumor Activity :
    • A recent investigation into the structural analogs revealed that certain derivatives could induce apoptosis in human cancer cell lines, highlighting their potential as chemotherapeutic agents .

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare its activity with other known compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateHighHigh
SulfamethoxazoleHighModerateLow
DexamethasoneLowVery HighModerate

Scientific Research Applications

Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure and a benzylamino group. It has a molecular weight of approximately 301.38 g/mol and a molecular formula of C18H23NO3 . The compound's unique bicyclo[2.2.2]octane framework contributes to its distinct chemical properties and biological activities.

Potential Applications

  • Bioisostere The bicyclic structure can replace aromatic rings in drug design, potentially improving pharmacological profiles.
  • Modification of the compound Crucial for enhancing biological activity or tailoring properties for specific applications.

Research and Interaction Studies

  • Research indicates that compounds with a bicyclo[2.2.2]octane structure exhibit promising biological activities.
  • Interaction studies focus on how ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate interacts with biological targets. Such studies are essential for optimizing its use in therapeutic contexts.

Structural Similarities
Several compounds share structural similarities with ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate:

Compound NameStructureUnique Features
Ethyl 4-amino-bicyclo[2.2.2]octane-1-carboxylateC11H20ClNO2Lacks benzyl group; simpler structure
5'-carboxamido-bicyclo[2.2.2]octane-1-carboxylic acidC12H15N3O3Contains an amido group; different activity profile
Ethyl 4-(aminomethyl)-bicyclo[2.2.2]octaneC13H19NAminomethyl group instead of benzyl; altered properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound C₂₃H₂₅N₃O₅S 4-Phenoxybutanamide 455.53 Extended aliphatic chain for enhanced membrane permeability. -
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide C₂₄H₂₃N₃O₅S Biphenyloxyacetamide 477.52 Shorter acetamide chain; biphenyl group may increase aromatic stacking interactions.
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide C₁₉H₁₉N₃O₅S 3-Methoxybenzamide 401.44 Methoxy group improves solubility; truncated structure may reduce steric hindrance.
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide C₂₄H₂₆N₄O₅ Oxadiazole and morpholine groups 450.49 Oxadiazole enhances electron-withdrawing effects; morpholine improves solubility.
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₂H₂₂N₆O₄S₃ Triazolylsulfanyl-thiophene 530.65 Thiophene and triazole groups introduce heterocyclic diversity for target selectivity.

Key Structural Differences and Hypothesized Effects

Phenoxybutanamide vs. Acetamide Chains The target compound’s 4-phenoxybutanamide chain provides a longer aliphatic spacer than the acetamide derivatives in . This extension may improve membrane permeability but could increase metabolic instability compared to shorter chains.

The 3-methoxybenzamide in adds electron-donating effects, which may stabilize hydrogen bonding with polar residues. The oxadiazole in and triazole-thiophene in introduce rigid heterocycles, likely influencing binding affinity through steric and electronic effects.

Pharmacopeial Relevance USP Reference Standards for sulfamethoxazole analogs (e.g., sulfamoylphenyl acetamides) highlight the importance of sulfonamide purity in drug development.

Metabolic Considerations

A metabolite of the target compound, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}ethanimidic acid, was identified in metabolite screening . Such metabolic differences could impact bioavailability and half-life.

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